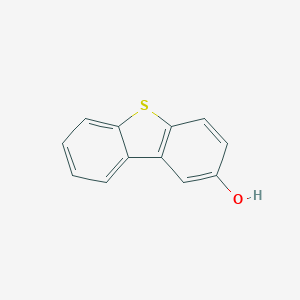

2-Hydroxydibenzothiophene

Overview

Description

2-Hydroxydibenzothiophene is a chemical compound with the molecular formula C12H8OS . It is also known by other names such as Dibenzothiophene-2-ol, dibenzothiophen-2-ol, and dibenzo [b,d]thiophen-2-ol . The molecular weight of this compound is 200.26 g/mol .

Molecular Structure Analysis

The molecular structure of 2-Hydroxydibenzothiophene consists of a dibenzothiophene core with a hydroxy group attached at the 2-position . The InChI string for this compound is InChI=1S/C12H8OS/c13-8-5-6-12-10 (7-8)9-3-1-2-4-11 (9)14-12/h1-7,13H .Physical And Chemical Properties Analysis

2-Hydroxydibenzothiophene has a molecular weight of 200.26 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 0 . The exact mass and the monoisotopic mass of the compound are 200.02958605 g/mol . The topological polar surface area of the compound is 48.5 Ų .Scientific Research Applications

Microbial Degradation

Microorganisms can degrade Dibenzothiophene (DBT) and its metabolites. An environmental isolate, A 11, has shown the ability to degrade DBT beyond the metabolite 3-hydroxy-2-formylbenzothiophene (HFBT), a commonly detected metabolite of the Kodama pathway for DBT metabolism . This degradation process is significant in the context of environmental remediation .

Indicator of Source Facies, Depositional Environments, and Thermal Maturity

Dibenzothiophenes, including 2-Hydroxydibenzothiophene, can be effective in determining the origin, depositional environments, and thermal maturity status of crude oils and source rocks. For instance, they have been used in studies of the Niger Delta Basin, Nigeria .

Study of Polyaromatic Sulfur Heterocycle (PASH) Pollutants

DBT is a model compound representing the PASH or condensed thiophene component of fossil fuels . These PASH pollutants are more persistent and recalcitrant than the corresponding homocyclic, oxygen, or nitrogen containing PAH analogs . Studying DBT and its derivatives, including 2-Hydroxydibenzothiophene, can provide insights into the behavior and impact of these pollutants.

Indicator of Lithology and Paleoenvironment

The distribution patterns of methyldibenzothiophenes (MDBTs), including 2-Hydroxydibenzothiophene, can indicate source rocks with shale lithologies . A cross plot of (1+4)-/ (2+3)-methyldibenzothiophene versus pristane/phytane measured on rock samples and crude oils from Niger Delta was used to study the influence of depositional environment and lithology on the distribution of the MDBT isomers .

Synthesis Routes

Biochemical Reagent

Mechanism of Action

Target of Action

It’s known that certain bacteria, such as the strain a 11 isolated from eri-11, can degrade this compound . This suggests that the enzymes produced by these bacteria could be potential targets.

Biochemical Pathways

The degradation of 2-Hydroxydibenzothiophene (also known as Dibenzothiophene-2-ol) involves several biochemical pathways. The compound is degraded by certain bacteria, such as the strain A 11, beyond the metabolite 3-hydroxy-2-formylbenzothiophene (HFBT), a commonly detected metabolite of the Kodama pathway for DBT metabolism . The compound 2-mercaptobenzoic acid is an intermediate formed on HFBT degradation by A 11 .

Pharmacokinetics

It’s known that the compound can be degraded by certain bacteria, suggesting that it may be metabolized in environments where these bacteria are present .

Result of Action

The degradation of 2-Hydroxydibenzothiophene by certain bacteria results in the formation of several metabolites, including 3-hydroxy-2-formylbenzothiophene (HFBT) and 2-mercaptobenzoic acid . These metabolites may have different properties and effects compared to the original compound.

Action Environment

The action of 2-Hydroxydibenzothiophene is influenced by environmental factors, particularly the presence of certain bacteria capable of degrading the compound . The degradation process can occur in environments where these bacteria are present, such as in soil contaminated with crude oil .

properties

IUPAC Name |

dibenzothiophen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8OS/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCIQGLJEEKGMRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(S2)C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90176980 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Hydroxydibenzothiophene | |

CAS RN |

22439-65-2 | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022439652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxydibenzothiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90176980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

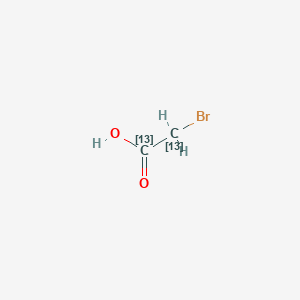

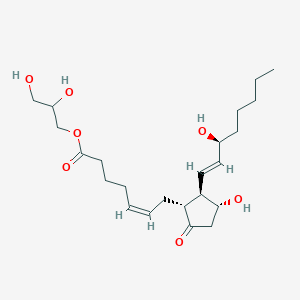

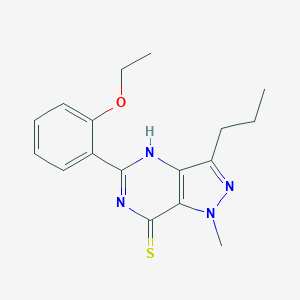

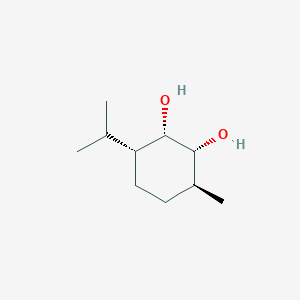

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.